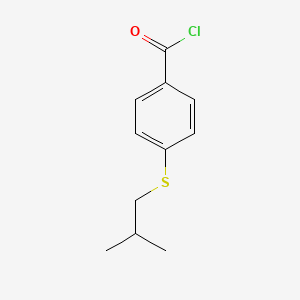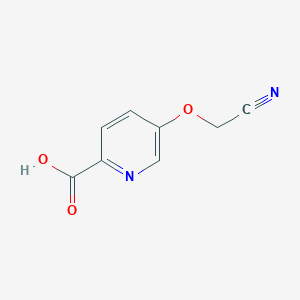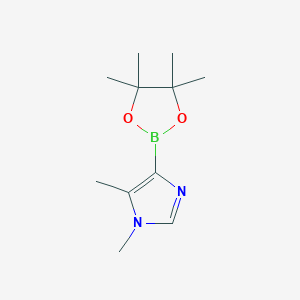
4-(iso-Butylthio)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iso-butylthio group at the para position. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(iso-Butylthio)benzoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with iso-butylthiol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
4-(iso-Butylthio)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The iso-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base like pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the iso-butylthio group.
科学的研究の応用
4-(iso-Butylthio)benzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(iso-Butylthio)benzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The iso-butylthio group can also undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical reactions .
類似化合物との比較
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the iso-butylthio group.
4-Methylbenzoyl Chloride: A similar compound with a methyl group instead of the iso-butylthio group.
4-Chlorobenzoyl Chloride: Another derivative with a chlorine atom at the para position
Uniqueness
4-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts distinct chemical properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the other similar compounds. Additionally, the iso-butylthio group can influence the reactivity of the acyl chloride, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
4-(2-methylpropylsulfanyl)benzoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
InChIキー |
XRVOARMVEIYMSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)





![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)


